Zinc 2-mercaptobenzothiazole

Overview

Description

Zinc 2-mercaptobenzothiazole is a chemical compound widely used in the rubber industry as a vulcanization accelerator. It is a white to yellow solid at ambient temperatures and has a slight odor. This compound is also utilized as a fungicide .

Mechanism of Action

Target of Action

Zinc 2-Mercaptobenzothiazole (ZMBT) primarily targets Thyroid Peroxidase . Thyroid peroxidase plays a crucial role in the synthesis of thyroid hormones, which are vital for the regulation of metabolism, growth, and development in humans .

Mode of Action

ZMBT interacts with its target, Thyroid Peroxidase, by acting as an inhibitor . This interaction results in the reduction of thyroid hormone synthesis, thereby affecting the metabolic processes regulated by these hormones .

Biochemical Pathways

It’s known that zmbt derivatives have been reported for their antimicrobial and antifungal activities . They are also highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .

Result of Action

The molecular and cellular effects of ZMBT’s action are largely dependent on its interaction with its primary target, Thyroid Peroxidase. By inhibiting this enzyme, ZMBT can potentially affect the synthesis of thyroid hormones, leading to alterations in metabolic processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZMBT. It may pose a potential danger to fish, invertebrates, and aquatic plants due to its high toxicity prior to degrading . Furthermore, ZMBT is stable under normal conditions but can cause irritation to the skin, eye, and respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc 2-mercaptobenzothiazole is synthesized by reacting 2-mercaptobenzothiazole with zinc oxide. The reaction typically occurs in an aqueous medium at elevated temperatures. The process involves the formation of a zinc salt of 2-mercaptobenzothiazole, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The product is then purified by dissolution in a base to remove dissolved organics, followed by re-precipitation using an acid .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming disulfides and other oxidized products.

Reduction: It can be reduced to its thiol form under specific conditions.

Substitution: The compound can participate in substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Substituted benzothiazoles.

Scientific Research Applications

Zinc 2-mercaptobenzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a corrosion inhibitor for metals like copper and zinc.

Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antitumor activities.

Industry: Widely used in the rubber industry as a vulcanization accelerator and in the production of tires and other rubber products

Comparison with Similar Compounds

2-Mercaptobenzothiazole: The parent compound, used similarly in the rubber industry and as a corrosion inhibitor.

Dibenzothiazole disulfide: Another derivative used in rubber processing.

2-Mercaptobenzimidazole: A related compound with similar applications in corrosion inhibition and rubber processing.

Uniqueness: Zinc 2-mercaptobenzothiazole is unique due to its enhanced stability and effectiveness as a vulcanization accelerator compared to its parent compound, 2-mercaptobenzothiazole. Its zinc salt form provides additional benefits in terms of reactivity and application versatility .

Biological Activity

Zinc 2-mercaptobenzothiazole (ZnMBT) is a compound derived from 2-mercaptobenzothiazole (MBT), which has garnered attention due to its diverse biological activities and applications in various fields, including medicine and industrial chemistry. This article delves into the biological activities of ZnMBT, highlighting its antimicrobial, anti-inflammatory, and potential toxicological effects, supported by relevant case studies and research findings.

ZnMBT is primarily used as a biocide and preservative in various industrial applications, including textiles, paints, coatings, and metalworking fluids. Its efficacy as a preservative stems from its ability to inhibit microbial growth, which is critical in prolonging the shelf life of products. The compound was first registered as a pesticide in the United States in 1955 and has been evaluated for its toxicity and environmental impact .

Antimicrobial Activity

ZnMBT exhibits significant antimicrobial properties against a range of pathogens. Research indicates that derivatives of 2-mercaptobenzothiazole have shown effectiveness against bacteria, fungi, and viruses. For instance, studies have reported:

- Bacterial Inhibition : ZnMBT demonstrated inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 5 ppm for certain derivatives .

- Fungal Activity : Inhibitory activity against fungi such as Aspergillus niger and Candida albicans was observed with MIC values ranging from 50 to 75 ppm .

| Pathogen | MIC (ppm) | Activity Type |

|---|---|---|

| Escherichia coli | 5 | Bacterial Inhibition |

| Staphylococcus aureus | 5 | Bacterial Inhibition |

| Aspergillus niger | 50 | Fungal Inhibition |

| Candida albicans | 75 | Fungal Inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of ZnMBT has also been explored. Compounds derived from MBT have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example:

- In Vivo Studies : A study evaluated the anti-inflammatory effects of MBT derivatives using carrageenan-induced paw edema models in rats. Compounds with specific substituents exhibited significant reductions in edema compared to standard anti-inflammatory drugs like ibuprofen .

- Mechanism of Action : The structure-activity relationship indicates that electron-withdrawing groups on the aromatic ring enhance anti-inflammatory activity, suggesting that modifications can lead to more potent derivatives.

Toxicological Considerations

Despite its beneficial applications, ZnMBT is associated with moderate toxicity. It is classified under Toxicity Category III for acute skin and eye effects . Notably:

- Acute Toxicity : The reported LD50 for ZnMBT is approximately 7500 mg/kg in animal studies, indicating moderate toxicity levels .

- Carcinogenic Potential : The parent compound MBT has been classified as a possible human carcinogen (Group C), raising concerns about long-term exposure risks .

Case Studies

- Industrial Application Study : A study highlighted the use of ZnMBT in metalworking fluids where it effectively reduced microbial contamination without significant adverse effects on human health or the environment .

- Dermal Sensitization Tests : In guinea pig maximization tests, ZnMBT was found to induce skin sensitization reactions at concentrations as low as 10%, indicating potential allergenic properties that need consideration in product formulations .

Properties

CAS No. |

155-04-4 |

|---|---|

Molecular Formula |

C14H8N2S4Zn |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

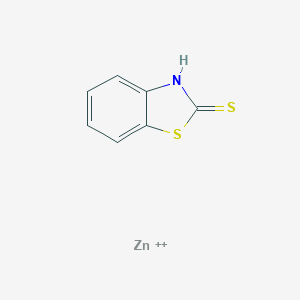

zinc;1,3-benzothiazole-2-thiolate |

InChI |

InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

InChI Key |

PGNWIWKMXVDXHP-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |

boiling_point |

Decomposes (NTP, 1992) Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. |

Color/Form |

LIGHT YELLOW POWDER |

density |

1.7 AT 25 °C/4 °C |

flash_point |

392 °F (NTP, 1992) 392 °F 243 °C |

melting_point |

351 to 358 °F (NTP, 1992) 180.2-181.7 °C MP: 170-173 °C /Technical mercaptobenzothiazole/ 177 - 179 °C 180-182 °C |

Key on ui other cas no. |

155-04-4 |

physical_description |

NKRA; Dry Powder Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

155-04-4 (zinc salt) 2492-26-4 (hydrochloride salt) 26622-66-2 (mercury (+2) salt) 29904-98-1 (cobalt(+2) salt) 32510-27-3 (unspecified copper salt) 4162-43-0 (copper(+2) salt) 7778-70-3 (potassium salt) |

solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9) In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5) Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline. For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page. 0.12 mg/mL at 24 °C Solubility in water, g/100ml at 20 °C: 0.01 (very poor) |

vapor_pressure |

0.000464 [mmHg] 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.